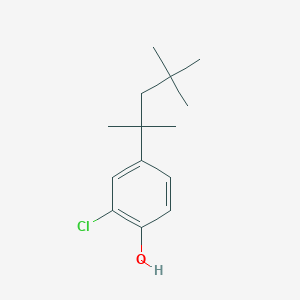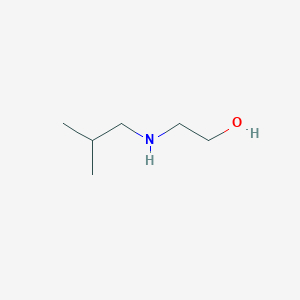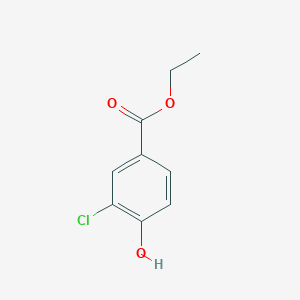
1,3-Dimethoxy-D6-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2. It is one of three isomers of dimethoxybenzene . The molecular weight of 1,3-Dimethoxybenzene is 138.1638 .
Synthesis Analysis
The synthesis of benzene derivatives like 1,3-Dimethoxybenzene often involves the effect of directing groups. The order of reactions can change the products produced .Molecular Structure Analysis
The molecular formula of 1,3-Dimethoxy-D6-benzene is C8H4D6O2. It has an average mass of 144.201 Da and a monoisotopic mass of 144.105743 Da .Chemical Reactions Analysis
Benzene derivatives like 1,3-Dimethoxybenzene undergo electrophilic substitution reactions. In these reactions, benzene is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
1,3-Dimethoxybenzene has a molecular weight of 138.1638 .Scientific Research Applications
Organic Synthesis
1,3-Dimethoxy-D6-benzene is utilized in organic synthesis, particularly in electrophilic aromatic substitution reactions . It serves as a precursor for synthesizing complex organic molecules, including natural products and pharmaceuticals. Its methoxy groups can act as directing groups, facilitating the introduction of additional substituents into the benzene ring.
Pharmaceutical Research
In pharmaceutical research, 1,3-Dimethoxy-D6-benzene is employed in the synthesis of novel drug candidates . It can be used to create oxathiane spiroketal donors, which are valuable intermediates in the development of new therapeutic agents with potential biological activity.
Material Science
This compound finds applications in material science, where it is involved in the formation of pi- and O-ylidic complexes with dichlorocarbene . These complexes have implications in the development of new materials with unique electronic and optical properties.
Analytical Chemistry
In analytical chemistry, 1,3-Dimethoxy-D6-benzene is used as a standard for calibrating instruments like Gas Chromatography-Mass Spectrometry (GC-MS) . It helps in the identification and quantification of complex mixtures by serving as a reference compound.
Environmental Studies
The compound is studied for its environmental impact, particularly in the context of biodegradation of azo dyes . Research into its breakdown products and interaction with microbial enzymes contributes to understanding the environmental fate of similar organic compounds.
Biochemistry Research
1,3-Dimethoxy-D6-benzene is relevant in biochemistry research for studying metabolic pathways . It is identified in biological samples like saliva and feces, indicating its role in human metabolism and potential as a biomarker for certain physiological conditions.
Industrial Applications
Industrially, 1,3-Dimethoxy-D6-benzene is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals . Its derivatives are important for the production of colorants and flavoring agents used in various consumer products.
Mechanism of Action
Safety and Hazards
1,3-Dimethoxybenzene is a combustible liquid. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is advised to keep it away from heat/sparks/open flames/hot surfaces and to store it in a well-ventilated place .
Relevant Papers A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” discusses the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid .
properties
IUPAC Name |
1,3-bis(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-D6-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

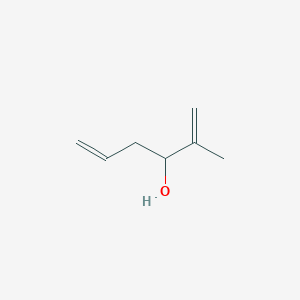

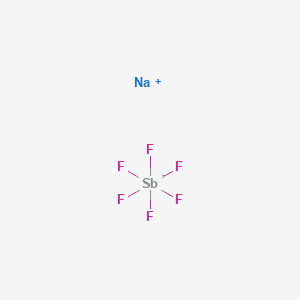
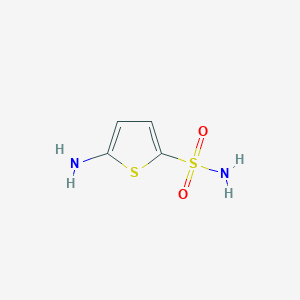
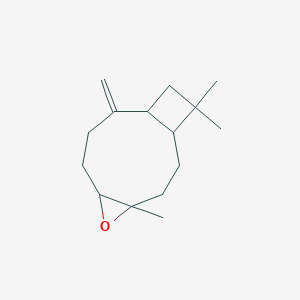
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
